3-(Trifluoromethoxy)aniline

説明

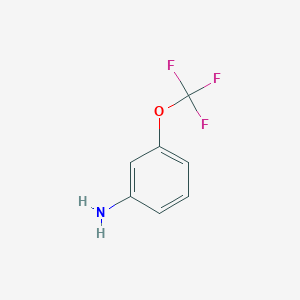

3-(Trifluoromethoxy)aniline (CAS: 1535-73-5) is a fluorinated aromatic amine with the molecular formula C₇H₆F₃NO. It features a trifluoromethoxy (-OCF₃) group at the meta position relative to the amino (-NH₂) group on the benzene ring. This electron-withdrawing substituent significantly influences the compound’s electronic properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

特性

IUPAC Name |

3-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADHVOSOZBAAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165341 | |

| Record name | 3-(Trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535-73-5 | |

| Record name | 3-(Trifluoromethoxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1535-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001535735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHOXY)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ5VZ8MT94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: 3-(Trifluoromethoxy)aniline can be synthesized from 2-chlorophenol through a series of reactions . The general synthetic route involves the trifluoromethoxylation of 2-chlorophenol followed by nitration and subsequent reduction to yield the desired aniline derivative .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the nitration of 1,2-dichlorotrifluoromethoxybenzene followed by catalytic hydrogenation of the resulting nitro compounds . This method ensures high yields and purity of the final product.

化学反応の分析

Types of Reactions: 3-(Trifluoromethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Sodium amide and sodium ferrate are often used as reagents.

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: The original aniline derivative.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

Chemical Structure:

- Molecular Formula:

- Molecular Weight: 177.13 g/mol

- Boiling Point: 72-75 °C (8 mmHg)

- Flash Point: 85 °C

The trifluoromethoxy group (-OCF3) is notable for its electron-withdrawing characteristics, which enhance the compound's reactivity and influence its interactions in biological systems.

Chemistry

3-(Trifluoromethoxy)aniline serves as a crucial building block in the synthesis of more complex organic molecules. Its applications include:

- Synthesis of Pharmaceuticals: The compound is utilized in developing various pharmaceutical agents due to its ability to modify biological activity through structural changes. For instance, it can be used to synthesize compounds with enhanced lipophilicity, improving their absorption and efficacy in biological systems .

- Agrochemicals Development: It plays a role in creating new agrochemicals that can improve crop yield and resistance to pests.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new derivatives |

| Reduction of Nitro Groups | Converts nitro groups into amino groups |

| Coupling Reactions | Forms biaryl compounds useful in materials science |

Biology

Research indicates that derivatives of this compound exhibit significant biological activity, making them candidates for drug discovery:

- Antimicrobial Properties: Studies have suggested that certain derivatives may possess antimicrobial effects, which could be explored further for antibiotic development.

- Anticancer Potential: Preliminary findings indicate that these compounds may inhibit cancer cell proliferation, particularly against specific tumor types .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Potential Applications |

|---|---|

| Antimicrobial | Development of new antibiotics |

| Anticancer | Targeting specific cancer cell lines |

| Pharmacokinetic Enhancements | Improving bioavailability and therapeutic efficacy |

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals with unique properties:

- Material Science: It is involved in creating materials with enhanced thermal stability and chemical resistance.

- Chemical Manufacturing: The compound is used as an intermediate in producing various chemicals, contributing to more sustainable manufacturing processes .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that modifying the structure of this compound led to the development of novel anticancer agents. These agents showed promising results in inhibiting tumor growth in vitro, highlighting the compound's potential in medicinal chemistry.

Case Study 2: Agrochemical Development

Research focused on synthesizing agrochemicals using this compound derivatives showed improved efficacy against common agricultural pests. This application underscores the compound's versatility beyond pharmaceuticals into agrochemical applications.

作用機序

The mechanism of action of 3-(Trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

類似化合物との比較

The structural and functional attributes of 3-(trifluoromethoxy)aniline can be contextualized by comparing it to related trifluoromethoxy- or halogen-substituted anilines. Below is a detailed analysis:

Substituent Position and Electronic Effects

Key Compounds :

- 4-(Trifluoromethoxy)aniline (CAS: 461-82-5): The -OCF₃ group is para to the amino group.

- 2-(Trifluoromethoxy)aniline (CAS: 1535-75-7): The -OCF₃ group is ortho to the amino group.

| Property | This compound | 4-(Trifluoromethoxy)aniline | 2-(Trifluoromethoxy)aniline |

|---|---|---|---|

| Directing Effect | Meta-directing | Para-directing | Ortho-directing |

| Nitration Position | Primarily at 6-position | At 3-position | At 4-position |

| Reactivity | Moderate | High (due to para activation) | Lower steric accessibility |

The trifluoromethoxy group is a strong electron-withdrawing substituent. In This compound , this group meta-directs electrophilic substitution reactions, as seen in nitration studies . In contrast, 4-(trifluoromethoxy)aniline exhibits para-directing behavior, enhancing reactivity at the 3-position .

Halogen-Substituted Analogs

Key Compounds :

- 3-Chloro-4-(trifluoromethoxy)aniline (CAS: 64628-73-5): Combines -Cl and -OCF₃ groups.

- 4-Fluoro-3-(trifluoromethoxy)aniline (CAS: 113421-98-0): Features -F and -OCF₃ groups.

Halogen substituents enhance lipophilicity and metabolic stability. For instance, 3-chloro-4-(trifluoromethoxy)aniline is utilized in synthesizing benzodiazepines due to its dual electron-withdrawing effects . The fluorine atom in 4-fluoro-3-(trifluoromethoxy)aniline improves bioavailability in kinase inhibitors .

Trifluoromethyl vs. Trifluoromethoxy Derivatives

Key Compounds :

- 3-(Trifluoromethyl)aniline (CAS: 98-16-8): -CF₃ group at the meta position.

- 3,5-Bis(trifluoromethyl)aniline (CAS: 328-74-5): Two -CF₃ groups.

The -OCF₃ group in this compound offers a balance between electron withdrawal and steric bulk, making it preferable in MDH inhibitors . In contrast, -CF₃ groups in 3-(trifluoromethyl)aniline provide stronger electron withdrawal, which is critical for inhibiting soluble epoxide hydrolases .

生物活性

3-(Trifluoromethoxy)aniline, a compound characterized by the presence of a trifluoromethoxy group attached to an aniline structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F3N, with a molar mass of approximately 175.13 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity and reactivity, influencing its interaction with biological molecules.

The mechanism of action of this compound is primarily attributed to the electron-withdrawing nature of the trifluoromethoxy group. This property can enhance the compound's binding affinity to various biological targets, including enzymes and receptors. The increased lipophilicity allows for better penetration into cell membranes, facilitating interaction with hydrophobic regions of proteins .

Antibacterial Activity

Research indicates that compounds containing trifluoromethoxy groups exhibit significant antibacterial properties. For instance, studies have demonstrated that similar aniline derivatives possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analyses suggest that modifications in the substituents on the aniline ring can enhance antibacterial efficacy .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| 3-Bromo-2-(trifluoromethoxy)aniline | S. aureus | 40 µg/mL |

Anticancer Activity

This compound derivatives have also been explored for their anticancer properties. A study reported that structurally similar compounds exhibited moderate to potent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The presence of electron-withdrawing groups like trifluoromethoxy was found to enhance the cytotoxicity of these compounds through mechanisms involving tubulin polymerization inhibition .

Study on Antibacterial Properties

In a recent study evaluating novel antibacterial agents, researchers synthesized several derivatives based on aniline structures, including those with trifluoromethoxy substitutions. The results indicated that these compounds showed significant inhibition against biofilm formation in Vibrio parahaemolyticus, highlighting their potential as effective antibacterial agents in clinical settings .

Evaluation of Anticancer Activity

Another investigation focused on a series of anilines substituted with various halogen groups, including trifluoromethoxy. The findings revealed that certain derivatives demonstrated low nanomolar IC50 values against HeLa cells, indicating strong anticancer activity. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. Basic

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure compatibility with fluorinated compounds to avoid material degradation .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. The compound’s vapor pressure and toxicity necessitate controlled airflow .

- Emergency Measures: Immediate access to eyewash stations and safety showers is critical. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent contamination .

- Training: Mandatory hazard awareness training covering SDS interpretation, PPE use, and emergency response protocols .

What synthetic routes are commonly employed for the preparation of this compound derivatives?

Q. Basic

- Nitration-Hydrogenation: Nitrate 1,2-dichlorotrifluoromethoxy-benzene at -20°C to +80°C, yielding intermediates like 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene. Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines .

- Amide Coupling: Use T3P (propane phosphonic acid anhydride) as a coupling agent with DIPEA (diisopropylethylamine) in THF to form derivatives like N-(3-(trifluoromethoxy)phenyl)carboxamides .

How does the trifluoromethoxy group influence the regioselectivity of electrophilic substitution reactions in aromatic systems?

Q. Advanced

- Para-Directing Effect: The trifluoromethoxy group (-OCF₃) exhibits strong electron-withdrawing inductive effects but weak resonance donation, directing nitration and halogenation predominantly to the para position. For example, N-acetyl-3-(trifluoromethoxy)aniline undergoes nitration at the 6-position (para to -OCF₃) .

- Metalation Selectivity: N-protection alters reactivity. N-Boc-3-(trifluoromethoxy)aniline undergoes lithiation at the 2-position (ortho to -OCF₃), while unprotected analogs show divergent sites due to competing electronic effects .

What analytical techniques are most effective for resolving structural ambiguities in trifluoromethoxy-substituted aniline derivatives?

Q. Advanced

- NMR Spectroscopy: ¹⁹F NMR distinguishes trifluoromethoxy signals (δ ~ -55 to -58 ppm) from other fluorinated groups. ¹H-¹⁵N HMBC identifies amino group interactions .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formulas (e.g., C₇H₅F₃N₂O₃ for 5-nitro derivatives) with <5 ppm accuracy .

- X-ray Crystallography: Resolves regiochemical ambiguities in crystalline derivatives, as demonstrated in benzodiazepine analogs .

What are the key physicochemical properties of this compound that impact its reactivity in organic synthesis?

Q. Basic

- Lipophilicity: XlogP = 4 indicates high hydrophobicity, influencing solubility in polar aprotic solvents (e.g., THF, DCM) .

- Hydrogen Bonding: One H-bond donor (NH₂) and three acceptors (N, O, F) facilitate interactions in catalytic systems .

- Thermal Stability: Decomposes above 200°C; store at 2–8°C under inert gas to prevent oxidation .

How can researchers address discrepancies in reported reaction yields when using this compound as a precursor in multi-step syntheses?

Q. Advanced

- Variable Analysis: Optimize catalyst loading (e.g., Pd/C from 5–10% w/w) and reaction time (12–24 h) for hydrogenation steps. Contradictory yields in nitration (50–82%) may arise from temperature gradients .

- Purification: Use silica gel chromatography with hexane/EtOAc gradients (4:1 to 1:1) to isolate isomers. HPLC with C18 columns resolves nitro-derivative regioisomers .

What strategies exist for modulating the electronic effects of the trifluoromethoxy group to enhance biological activity in drug discovery?

Q. Advanced

- Bioisosteric Replacement: Substitute -OCF₃ with -CF₃ or -SCF₃ to alter metabolic stability. For example, 3-(trifluoromethylthio)aniline derivatives show improved CYP450 resistance .

- Ortho-Functionalization: Introduce electron-donating groups (e.g., -OMe) at the 2-position to balance electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets .

What mechanistic insights explain the divergent reactivity patterns in metalation reactions of N-protected vs. unprotected trifluoromethoxy-anilines?

Q. Advanced

- N-Protection Effects: Boc-protected derivatives undergo lithiation at the 6-position (para to NHBoc), while unprotected anilines react at the 2-position (ortho to -OCF₃) due to deprotonation competition between NH₂ and aromatic protons .

- Solvent Effects: Use of THF vs. Et₂O shifts lithiation sites. THF stabilizes intermediates, favoring ortho-metalation in N-TMS-protected analogs .

How does the trifluoromethoxy group affect solubility and purification of aniline derivatives?

Q. Basic

- Solubility Challenges: Low aqueous solubility (logP = 4) necessitates polar aprotic solvents (DMF, DMSO) for reactions. Recrystallize from methanol/water mixtures (9:1) .

- Chromatography: Use reverse-phase C18 columns with acetonitrile/water gradients for HPLC purification. Avoid silica gel for acidic conditions to prevent decomposition .

What are the computational methods for predicting the reactivity of trifluoromethoxy-aniline derivatives in complex syntheses?

Q. Advanced

- DFT Calculations: Model transition states for nitration or coupling reactions using B3LYP/6-31G(d) to predict regioselectivity. Compare with experimental data from X-ray structures .

- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., THF vs. DCM) to optimize yields in amide couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。